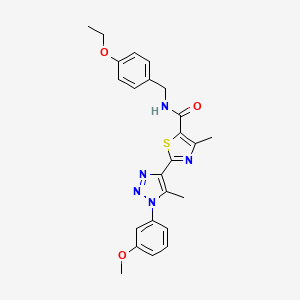

N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

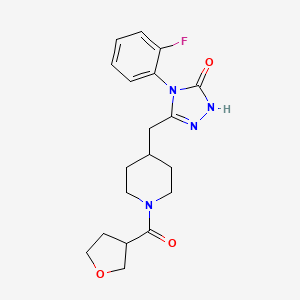

“N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide” is a compound that contains a quinoline moiety, a chlorophenyl group, and an acetamide group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

While the specific synthesis route for “N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide” is not available, quinoline derivatives can be synthesized by various methods . One common approach used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide” would consist of a quinoline ring system, a chlorophenyl group, and an acetamide group . The biological activity of similar compounds can vary with the position of substituents bound to the phenyl ring .科学的研究の応用

Antiviral and Antiapoptotic Effects A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro and was effective in treating Japanese encephalitis, showing a notable decrease in viral load and an increase in survival rates in infected mice. This compound's potential extends to other viral infections, suggesting a broad spectrum of possible applications in antiviral therapy (Ghosh et al., 2008).

Fluorescent Properties and Lanthanide Complexes The synthesis of aryl amide ligands, including N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide, led to the preparation of lanthanide(III) complexes. These complexes exhibit significant fluorescent properties, suggesting applications in materials science, particularly in the development of new fluorescent markers and probes. The study provided insights into the quantum yields and fluorescence intensity of these complexes, highlighting their potential in optical applications (Wu et al., 2008).

Antimicrobial and Antitubercular Activities 2-(Quinolin-4-yloxy)acetamides, a class of compounds closely related to the N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide, have shown potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds have been effective against drug-susceptible and drug-resistant strains, indicating their potential as novel antitubercular agents. Their activity extends to intracellular applications against bacilli in infected macrophages, offering a promising avenue for tuberculosis treatment research (Pissinate et al., 2016).

Synthesis and Evaluation of Antihistamine Agents The synthesis of novel quinazolin-4(3H)-one derivatives demonstrated potential as antihistamine agents. These compounds, including the closely related 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one, were tested for their in vivo H1-antihistaminic activity. The results indicated significant protection against histamine-induced bronchospasm, suggesting their utility in developing new antihistamine drugs (Alagarsamy et al., 2014).

特性

IUPAC Name |

N-(4-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRVKTQMILECJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)

![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)

![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)